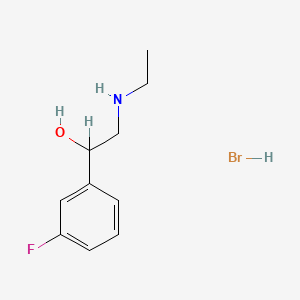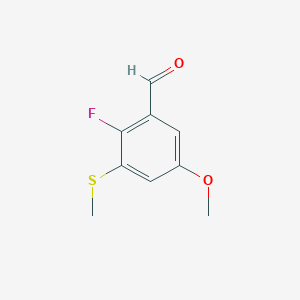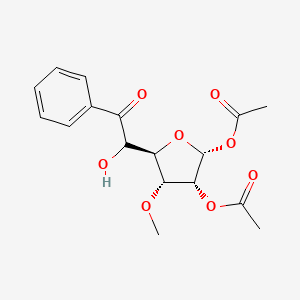
(2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group, a formyl group, and a methoxy group attached to a fluorinated benzene ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to introduce the boronic acid group . The reaction conditions often include the use of palladium catalysts and mild temperatures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Halogenation or alkylation at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide under basic conditions.
Major Products:
Oxidation: (2-Fluoro-6-carboxy-3-methoxyphenyl)boronic acid.
Reduction: (2-Fluoro-6-hydroxymethyl-3-methoxyphenyl)boronic acid.
Substitution: Various halogenated or alkylated derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. This process involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, facilitated by a palladium catalyst. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the halide to form the desired product .
Comparación Con Compuestos Similares
- 2-Fluoro-6-methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Comparison: (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid is unique due to the presence of both a formyl group and a methoxy group on a fluorinated benzene ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in Suzuki-Miyaura coupling reactions .
Propiedades
Fórmula molecular |
C8H8BFO4 |
|---|---|
Peso molecular |
197.96 g/mol |
Nombre IUPAC |
(2-fluoro-6-formyl-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO4/c1-14-6-3-2-5(4-11)7(8(6)10)9(12)13/h2-4,12-13H,1H3 |
Clave InChI |
IYBQXWSTGBTERC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1F)OC)C=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)

![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)










